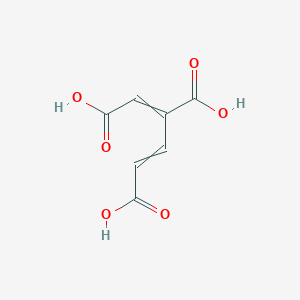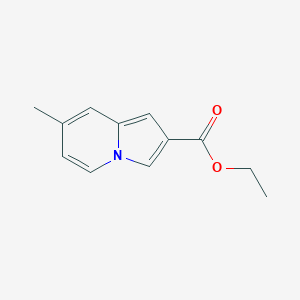
Ethyl 7-methylindolizine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methylindolizine-2-carboxylate is a heterocyclic organic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methylindolizine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-alkynylpyridines with ethyl diazoacetate in the presence of a rhodium catalyst. This reaction proceeds through a cyclization process, forming the indolizine ring system.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-bromo-3-methylpyridine with ethyl 2-alkynoate in the presence of a palladium catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methylindolizine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 7-methylindolizine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives, which are valuable in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which Ethyl 7-methylindolizine-2-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 7-methylindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
Ethyl indolizine-2-carboxylate: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 7-methylindolizine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-11-6-9(2)4-5-13(11)8-10/h4-8H,3H2,1-2H3 |
InChI Key |
NOQGOSJCPKFZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)


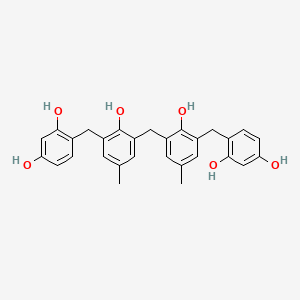
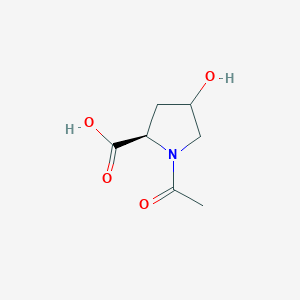

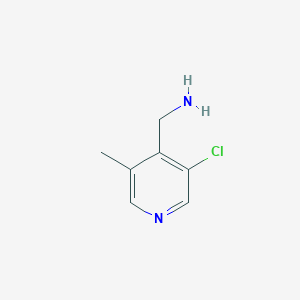
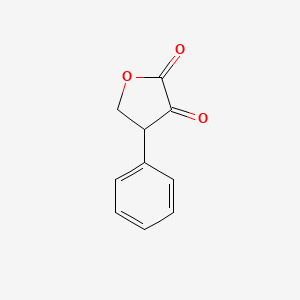
methyl]pyrrolidine](/img/structure/B12827756.png)
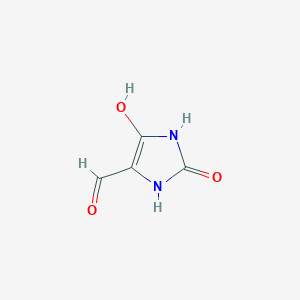
![5-(2-aminoethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12827771.png)
